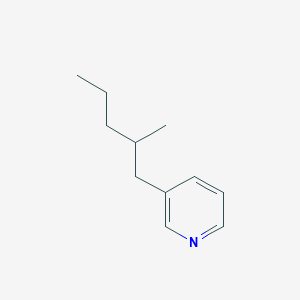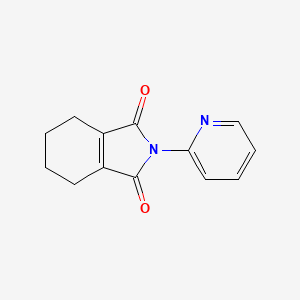
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- is a heterocyclic compound that features both isoindole and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors like 2-pyridinecarboxylic acid and tetrahydrophthalic anhydride under acidic or basic conditions.
Condensation Reactions: Combining amines with anhydrides or acid chlorides to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halides, alkyl groups, or other functional groups.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- has various applications in scientific research, including:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindole structures.
Pyridine Derivatives: Compounds with similar pyridine moieties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrahydro-2-(2-pyridinyl)- is unique due to its combination of isoindole and pyridine structures, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
| 61356-07-8 | |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
2-pyridin-2-yl-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O2/c16-12-9-5-1-2-6-10(9)13(17)15(12)11-7-3-4-8-14-11/h3-4,7-8H,1-2,5-6H2 |
InChIキー |
QPBUAWLNGZJUEM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



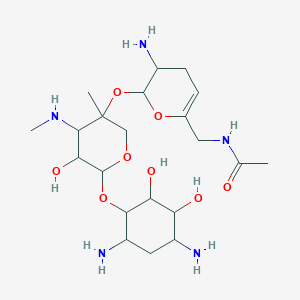
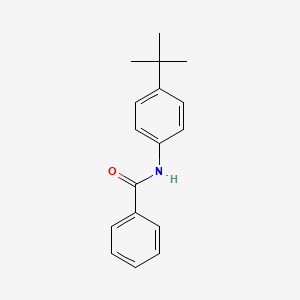
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
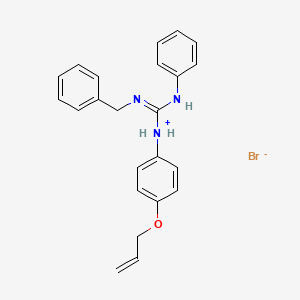

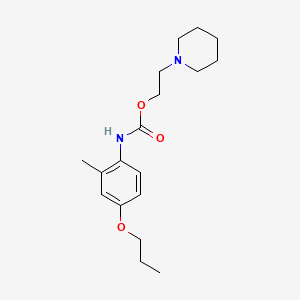

![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
